molecular formula C19H20FN3O2S B2453335 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide CAS No. 2097914-64-0

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2453335
CAS No.: 2097914-64-0
M. Wt: 373.45
InChI Key: ZPVQUVPCZZJUMJ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H20FN3O2S and its molecular weight is 373.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-13-9-14(2)23(22-13)18(15-7-8-26-12-15)10-21-19(24)11-25-17-5-3-16(20)4-6-17/h3-9,12,18H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVQUVPCZZJUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide (CAS Number: 2034553-80-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 289.4 g/mol
  • Structure : The compound features a pyrazole ring, thiophene moiety, and a fluorophenoxy group, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed 76% and 86% inhibition, respectively .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. In studies involving similar pyrazole derivatives:

  • Testing Method : Compounds were screened against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria.
  • Results : Some derivatives showed over 98% inhibition against M. tuberculosis at concentrations as low as 6.25 µg/mL, outperforming standard antibiotics .

3. Antitubercular Activity

In vitro testing has revealed that certain pyrazole derivatives possess strong antitubercular activity. For example, compounds were evaluated using the BACTEC system against M. tuberculosis strain H37Rv and demonstrated significant efficacy at low concentrations .

4. Analgesic Effects

Studies have also highlighted the analgesic potential of pyrazole derivatives. In animal models, these compounds exhibited significant pain relief in both hot plate tests and acetic acid-induced writhing tests, suggesting central analgesic activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound likely acts by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall synthesis or function.

Case Studies

Several studies have evaluated the efficacy of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory and antimicrobial activities, showing promising results comparable to existing medications .
  • Antitubercular Screening : In a systematic review of pyrazole-based compounds, several were identified with significant antitubercular activity against resistant strains .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines:

Case Study 1 : A derivative with a similar structure demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

CompoundIC₅₀ (C6 Cell Line)Mechanism of Action
Compound A5.13 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µMInhibits RNA synthesis

Antimicrobial Activity

The compound has also been noted for its broad-spectrum antimicrobial properties. Pyrazolone derivatives are recognized for their antibacterial and antifungal activities, which can be enhanced through specific substitutions on the pyrazole ring.

Anti-inflammatory Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The presence of the thiophene ring may enhance these effects by modulating immune responses.

Pharmacokinetics

Pyrazole derivatives generally exhibit good bioavailability due to favorable physicochemical properties. Their ability to modulate enzyme activity and alter cell signaling pathways contributes to their therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step sequences, including cyclization of pyrazole precursors, alkylation, and acetylation. For example, cyclization of substituted hydrazines with ketones under acidic/basic conditions forms the pyrazole core, followed by coupling with thiophen-3-yl and fluorophenoxy acetamide groups. Key parameters include temperature control (e.g., 60–80°C for acetylation), inert atmospheres to prevent oxidation, and purification via chromatography or recrystallization . Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., triethylamine) are critical for amide bond formation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and stereochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass Spectrometry (MS) validates molecular weight, and X-ray crystallography resolves crystal packing and intermolecular interactions. Infrared (IR) spectroscopy identifies key bonds (e.g., C=O, N-H) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability tests) and structural-activity relationship (SAR) analysis are essential. For instance, conflicting cytotoxicity in cancer vs. normal cells may arise from selective target binding. Dose-response curves and molecular dynamics simulations can clarify mechanisms . Statistical tools like ANOVA help identify experimental variability .

Q. What computational methods are recommended for optimizing reaction pathways and predicting biological targets?

Quantum chemical calculations (e.g., DFT) model reaction energetics, while molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to targets like kinase enzymes. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis . Machine learning models trained on PubChem data can prioritize analogs for testing .

Q. How can pharmacokinetic properties (e.g., absorption, metabolism) be assessed preclinically?

In vitro assays include Caco-2 cell permeability studies and cytochrome P450 inhibition screens. In vivo rodent models evaluate bioavailability and half-life. LC-MS/MS quantifies plasma concentrations, while metabolite profiling identifies degradation pathways .

Q. What strategies are effective for designing comparative studies with structural analogs?

Create a analogs table with systematic substitutions (e.g., halogens, alkyl groups):

AnalogSubstituent ModificationsKey Property Tested
4-Cl-phenylChlorine at para positionCytotoxicity
3-Br-pyrazoleBromine substitutionSolubility
SAR analysis isolates critical moieties (e.g., fluorophenoxy enhances membrane permeability) .

Q. How can statistical design of experiments (DOE) improve synthesis optimization?

DOE (e.g., factorial designs) identifies critical variables (temperature, solvent ratio) and interactions. For instance, a central composite design optimizes yield by testing 5–7 temperature levels and solvent polarities. Response surface methodology (RSM) models nonlinear relationships, reducing required experiments by 40–60% .

Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature?

Accelerated stability studies (ICH guidelines) use HPLC to monitor degradation at 40°C/75% RH over 1–3 months. Forced degradation (acid/base/oxidative stress) identifies labile bonds (e.g., acetamide hydrolysis at pH <3) .

Q. How can molecular docking simulations guide target identification for this compound?

Docking into homology-modeled proteins (e.g., EGFR kinase) predicts binding poses and affinity scores (ΔG). Molecular dynamics (MD) simulations (100 ns) assess complex stability. Validation via surface plasmon resonance (SPR) confirms computational predictions .

Q. What challenges arise during scale-up from milligram to gram synthesis, and how are they addressed?

Heat transfer inefficiencies and mixing limitations in batch reactors reduce yields. Continuous flow systems improve heat dissipation, while DOE optimizes parameters (residence time, catalyst loading). Membrane separation technologies (e.g., nanofiltration) enhance purity during workup .

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